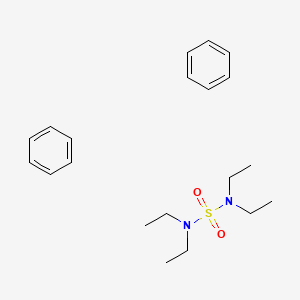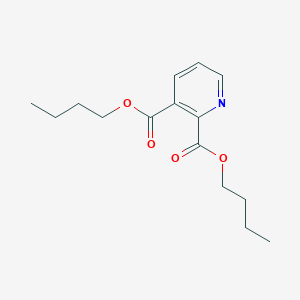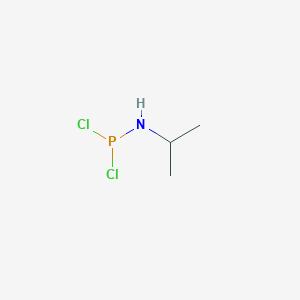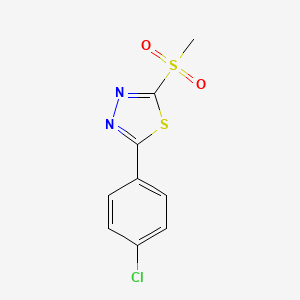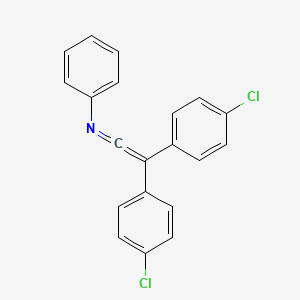![molecular formula C22H26N2O2 B14495667 4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile CAS No. 65502-50-3](/img/structure/B14495667.png)
4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two butoxy groups attached to the biphenyl core and two cyano groups at the terminal positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-dihydroxybiphenyl as the starting material.
Butoxylation: The hydroxyl groups are converted to butoxy groups through a reaction with butyl bromide in the presence of a base such as potassium carbonate.
Cyanation: The final step involves the introduction of cyano groups at the terminal positions. This can be achieved through a reaction with a suitable cyanating agent, such as copper(I) cyanide, under appropriate conditions.
Industrial Production Methods
Industrial production of 4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The butoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for the reduction of cyano groups.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: The major products include butoxybenzaldehyde or butoxybenzoic acid.
Reduction: The major products are butoxybenzylamine or butoxyphenylamine.
Substitution: The products depend on the substituent introduced, such as bromobutoxybenzene or nitrobutoxybenzene.
Wissenschaftliche Forschungsanwendungen
4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and liquid crystals.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: It is utilized in the fabrication of chemical sensors due to its unique electronic properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile involves its interaction with molecular targets through its functional groups. The butoxy groups can participate in hydrogen bonding and van der Waals interactions, while the cyano groups can engage in dipole-dipole interactions. These interactions influence the compound’s behavior in various applications, such as charge transport in organic electronics or binding affinity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dibutoxybiphenyl: Lacks the cyano groups, making it less polar and less reactive in certain chemical reactions.
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups instead of butoxy groups, leading to different solubility and reactivity.
4,4’-Dicyanobiphenyl: Lacks the butoxy groups, resulting in different electronic properties and applications.
Uniqueness
4,4’-Dibutoxy[1,1’-biphenyl]-1,4(4H)-dicarbonitrile is unique due to the combination of butoxy and cyano groups, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the fields of materials science and organic electronics.
Eigenschaften
CAS-Nummer |
65502-50-3 |
|---|---|
Molekularformel |
C22H26N2O2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
1-butoxy-4-(4-butoxyphenyl)cyclohexa-2,5-diene-1,4-dicarbonitrile |
InChI |
InChI=1S/C22H26N2O2/c1-3-5-15-25-20-9-7-19(8-10-20)21(17-23)11-13-22(18-24,14-12-21)26-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
InChI-Schlüssel |
CKHOLLBCQXBYCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C2(C=CC(C=C2)(C#N)OCCCC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


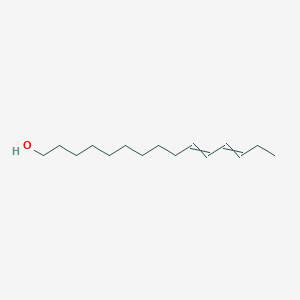
![[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde](/img/structure/B14495595.png)
![4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol](/img/structure/B14495599.png)


